molecular formula C17H16ClN3OS B5553261 N-(4-chlorobenzyl)-2-[(3-cyano-4,6-dimethylpyridin-2-yl)thio]acetamide

N-(4-chlorobenzyl)-2-[(3-cyano-4,6-dimethylpyridin-2-yl)thio]acetamide

Cat. No. B5553261
M. Wt: 345.8 g/mol
InChI Key: VNQMOQWRZBKETD-UHFFFAOYSA-N
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Description

The chemical compound is part of a broader class of molecules explored for their potential in various applications, including medicinal chemistry. While specific information on this compound is limited, research on similar compounds provides insights into synthesis methods, structural analysis, and potential applications.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions, starting from basic chemical precursors to achieve the desired molecular structure. For instance, compounds with similar structures have been synthesized through reactions involving benzylsulfanyl, chloroacetamido, and thiadiazole components, indicating a complex synthesis pathway that may involve nucleophilic substitution and condensation reactions (Ismailova et al., 2014).

Molecular Structure Analysis

The molecular structure of similar compounds has been determined using techniques such as X-ray crystallography, revealing specific orientations and geometries critical for their biological activity. For example, some compounds exhibit specific twisting of their molecular planes, indicating the importance of molecular conformation for their function (Ismailova et al., 2014).

Chemical Reactions and Properties

Chemical reactions involving the compound likely include interactions with biological targets or the formation of dimers through hydrogen bonding, as observed in similar molecules. These interactions are essential for understanding the compound's reactivity and potential biological roles (Ismailova et al., 2014).

Scientific Research Applications

Synthesis and Pharmacological Evaluation

The synthesis of N-(4-chlorobenzyl)-2-[(3-cyano-4,6-dimethylpyridin-2-yl)thio]acetamide derivatives has been explored for their potential in pharmacological applications, particularly as anticonvulsants. A study focused on the synthesis of S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine, evaluating their anticonvulsant activities through molecular docking and in vivo assays. The results suggested moderate anticonvulsant activity for these compounds, with specific derivatives showing significant effects in prolonging latency periods and reducing seizure duration and severity in a pentylenetetrazole-induced seizure model in rats (Severina et al., 2020).

Heterocyclic Synthesis

Another aspect of research on this compound includes its role in the synthesis of heterocyclic compounds, serving as a precursor or intermediate in various chemical reactions. Studies have demonstrated its utility in generating diverse heterocycles, including pyrazole, thiazole, and thiadiazole derivatives. These compounds have been explored for their antimicrobial and antitumor activities, highlighting the versatility of N-(4-chlorobenzyl)-2-[(3-cyano-4,6-dimethylpyridin-2-yl)thio]acetamide in medicinal chemistry research (Schmeyers & Kaupp, 2002).

properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-(3-cyano-4,6-dimethylpyridin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3OS/c1-11-7-12(2)21-17(15(11)8-19)23-10-16(22)20-9-13-3-5-14(18)6-4-13/h3-7H,9-10H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNQMOQWRZBKETD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1C#N)SCC(=O)NCC2=CC=C(C=C2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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